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molecular formula C8H6O2 B080719 6-Hydroxybenzofuran CAS No. 13196-11-7

6-Hydroxybenzofuran

Cat. No. B080719
M. Wt: 134.13 g/mol
InChI Key: UVJMVWURCUYFFK-UHFFFAOYSA-N
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Patent
US08969386B2

Procedure details

NaBH4 (6.0 g, 160 mmol) was added to a solution of 6-(tert-butyldimethylsilyloxy)benzofuran-3(2H)-one (40.0 g, 151 mmol) in MeOH (800 mL) at room temperature. After stirring at room temperature for 2 h, the reaction mixture was treated with acetone. Subsequently 4N HCl were added to the mixture and the stirring was continued for 3 h at room temperature. The mixture was diluted with water and extracted with ethyl acetate (3×1000 mL). The extract was washed with brine, dried, concentrated in vacuo and purified by column chromatography on silica gel (5-10% ethyl acetate in petroleum ether) to afford the pure product (17.0 g, 85.5% yield). 1H NMR (300 MHz, CDCl3) δ: 7.51 (d, J=2.1, 1H), 7.41 (d, J=8.4, 1H), 7.02 (d, J=1.8, 1H), 6.81 (dd, J=8.4, 2.1, 1H), 6.68 (dd, J=2.1, 0.9, 1H), 5.5 (br s, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85.5%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Si]([O:10][C:11]1[CH:20]=[CH:19][C:14]2[C:15](=O)[CH2:16][O:17][C:13]=2[CH:12]=1)(C(C)(C)C)(C)C.CC(C)=O.Cl>CO.O>[O:17]1[C:13]2[CH:12]=[C:11]([OH:10])[CH:20]=[CH:19][C:14]=2[CH:15]=[CH:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC2=C(C(CO2)=O)C=C1
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for 3 h at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×1000 mL)
WASH
Type
WASH
Details
The extract was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (5-10% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C=CC2=C1C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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